molecular formula C7H4ClNO3 B015764 4-Chloro-2-nitrobenzaldehyde CAS No. 5551-11-1

4-Chloro-2-nitrobenzaldehyde

Cat. No. B015764
CAS RN: 5551-11-1
M. Wt: 185.56 g/mol
InChI Key: MZPNQUMLOFWSEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-2-nitrobenzaldehyde involves several chemical reactions that enable the formation of its complex structure. Recent studies have focused on new approaches to synthesize 2-nitrobenzaldehyde, a closely related compound, by formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane and further hydrolysis, which could potentially be applied to the synthesis of 4-Chloro-2-nitrobenzaldehyde. These methods emphasize safety and environmental considerations in the chemical synthesis process (Sainz-Díaz, 2002).

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitrobenzaldehyde and its derivatives has been a subject of extensive studies, including spectroscopic analysis and quantum chemical calculations. Investigations using FT-IR and FT-Raman spectroscopy, along with ab initio and DFT calculations, have provided insights into the optimized structures, harmonic vibrational frequencies, and the stability of the molecule arising from hyperconjugative interactions and charge delocalization. Such studies offer a detailed interpretation of the vibrational spectra and the thermodynamic functions of the compound (Karunakaran & Balachandran, 2012).

Scientific Research Applications

  • Environmental Applications : Carbon nanotubes (CNTs) show potential as catalysts in the ozonation process for pollutant removal, which includes the degradation of compounds like 4-nitrobenzaldehyde. This application is significant for environmental remediation technologies (Santos et al., 2020).

  • Solubility and Purification : The solubility of 4-nitrobenzaldehyde in various solvents increases with temperature, except for acetonitrile. Understanding this solubility can aid in optimizing purification processes for this compound (Cheng et al., 2017).

  • Pharmaceutical Applications : The compound has been used in the detection of genotoxic impurities in pharmaceuticals, particularly in chloramphenicol formulations, using HPLC-UV derivatization methods (Luo et al., 2018).

  • Chemical Synthesis and Catalysis : 4-Nitrobenzaldehyde is involved in catalytic reactions to produce various derivatives. For instance, basic carbons catalyze the condensation of benzaldehyde and substituted benzaldehydes, including 4-nitrobenzaldehyde, for the production of 1,4-dihydropyridine derivatives (Perozo-Rondón et al., 2006).

  • Spectroscopy and Chemical Analysis : Detailed studies of 4-chloro-3-nitrobenzaldehyde's FT-IR and FT-Raman spectra provide insights into its stability and chemical activity, which are crucial for its characterization in various applications (Karunakaran & Balachandran, 2012).

  • Antibacterial Properties : Hydrazone compounds derived from similar structures show effective antibacterial properties against various bacteria and fungi, indicating potential pharmaceutical applications (He & Xue, 2021).

Safety And Hazards

Safety data sheets suggest avoiding breathing in mist, gas, or vapors of 4-Chloro-2-nitrobenzaldehyde. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak67.


Future Directions

Specific future directions for the use or study of 4-Chloro-2-nitrobenzaldehyde are not readily available. However, given its use in organic synthesis3, it may continue to be a useful reagent in the development of new synthetic methods and the synthesis of new compounds.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

4-chloro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPNQUMLOFWSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204090
Record name 4-Chloro-2-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitrobenzaldehyde

CAS RN

5551-11-1
Record name 4-Chloro-2-nitrobenzaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Chloro-2-nitrobenzaldehyde
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Record name 4-Chloro-2-nitrobenzaldehyde
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Record name 4-chloro-2-nitrobenzaldehyde
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Synthesis routes and methods

Procedure details

A solution of 4-chloro-2-nitrotoluene (514.8 mg, 3.000 mmol) and dimethylformamide dimethylacetal (1.200 ml, 1074 mg, 9.000 mmol) in DMF (1.2 ml) was heated at 135° C. in a sealed tube for 15 h. The reaction mixture was cooled to rt and added dropwise to a 20° C. solution of NaIO4 (1926 mg, 9.000 mmol) in water (6.18 ml) and DMF (3.09 ml). After 3 h, the mixture was treated with water (20 ml) and extracted with EtOAc (3×15 ml). The extracts were washed with water (3×15 ml) and brine (15 ml), and dried over MgSO4. After the solid was filtered off and the solvent was removed in vacuo, a brown solid of 4-chloro-2-nitrobenzaldehyde was obtained (J. Org. Chem. 2003, 68, 4104-4107). 1H NMR (CDCl3, 400 MHz) δ 7.74-7.78 (m, 1H), 7.94-7.96 (m, 1H), 8.11-8.12 (m, 1H), 10.39 (s, 1H).
Quantity
514.8 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
1926 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.18 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.09 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
KC Idahosa, MT Davies-Coleman… - Synthetic …, 2019 - Taylor & Francis
… Most of the 2-nitrobenzaldehydes (3) were purchased but, due to their cost, 4-chloro-2-nitrobenzaldehyde 3g and 5-methoxy-2-nitrobenzaldehyde 3h (required to model the aryl …
NH CROMWELL, VL BELL - The Journal of Organic Chemistry, 1959 - ACS Publications
… Both 5-chloro-2-nitrobenzaldehyde and 4-chloro-2nitrobenzaldehyde condensed with 4,4-dimethyl-ltetralone in acetic acid-sulfuric acid solvent to give 80% yields of the nitrobenzal …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
MJ Al-Darwich, A Plenevaux, C Lemaire… - Journal of fluorine …, 1996 - Elsevier
… philic aromatic substitution reaction by [ “F] fluoride: 4chloro-2-nitrobenzaldehyde (3) and 4-chloro-2-… 4Chloro-2-nitrobenzaldehyde (3) was thus used as a precursor for this reaction. …
M Akazome, J Yamamoto, T Kondo… - Journal of organometallic …, 1995 - Elsevier
… In the presence of MoCl,, 7-chloroquinazoline was obtained from 4’-chloro-2’-nitrobenzaldehyde in only 8% yield, but with the the use of tin(H) chloride the yield of 7-chloroquinazoline …
M Umadevi, V Saravanan, R Yamuna… - … Section E: Structure …, 2013 - scripts.iucr.org
… Then, the mixture of phosphonium salt (8 g, 11.97 mmol), 4-chloro-2-nitrobenzaldehyde (2.45 g, 13.17 mmol) and K 2 CO 3 (3.30 g, 23.95 mmol) in DCM (70 ml) was stirred at room …
Number of citations: 3 scripts.iucr.org
FD Popp - Journal of Medicinal Chemistry, 1970 - ACS Publications
… 252-254ff 66* C31H41N3O2 c, H Testosterone benzoate 165-167 67l C36H41N3O3 N 2-Nitrobenzaldehyde 174-175*' 85 C17H14N4O3 C,, N 4-Chloro-2-nitrobenzaldehyde 203-204 …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
T Karapanayiotis, SEJ Villar, RD Bowen… - Analyst, 2004 - pubs.rsc.org
… Indigo was prepared from commercial 2-nitrobenzaldehyde; 4-chloro-2-nitrobenzaldehyde was prepared from commercial 4-chloro-2-nitrotoluene; 4-fluoro-2-nitrobenzaldehyde, 4-…
Number of citations: 34 0-pubs-rsc-org.brum.beds.ac.uk
HE Baumgarten, CH Anderson - Journal of the American …, 1958 - ACS Publications
When o-aminobenzaldehyde (Va) 7 was diazo-tized and coupled with acetoacetic acid, the ex-pected pyruvaldehyde l-(o-formylphenylhydra-zone)(Via) appeared to form, but …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
HE Baumgarten, DL Pedersen… - Journal of the American …, 1958 - ACS Publications
… accessible o-nitrobenzaldehydes, 4-chloro-2-nitrobenzaldehyde (lb), 5-chloro-2-… (13%, based on 4chloro-2-nitrobenzaldehyde) of 7-chloro-3-nitrocinnoline as pale yellow' …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
S Abbruzzetti, M Carcelli, D Rogolino… - Photochemical & …, 2003 - Springer
In this paper we report the deprotonation yields, the pKa, and decay kinetics of the aci-nitro intermediates of some substituted 2-nitrobenzaldehydes that can be used as …

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